(3S,4R)-4-aminooxan-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

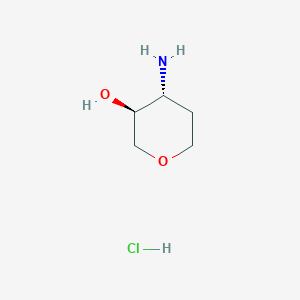

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-4-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXMEFWSWRREY-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-06-3 | |

| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (3S,4R)-4-aminooxan-3-ol hydrochloride, a key chiral intermediate in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its emerging role in the development of innovative therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and marketed drugs. Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of amino and hydroxyl functional groups onto the THP ring, as seen in (3S,4R)-4-aminooxan-3-ol, further enhances its utility by providing key hydrogen bonding and salt-bridge forming capabilities. The specific trans stereochemistry of the amino and hydroxyl groups in this isomer offers a defined spatial arrangement of these functionalities, making it a valuable building block for the synthesis of complex and stereochemically defined pharmaceutical agents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | (3S,4R)-4-aminooxan-3-ol;hydrochloride | [1] |

| Molecular Formula | C5H12ClNO2 | [1] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| CAS Number | 1630815-44-9 | [1][3][4] |

| Parent Compound | trans-4-Aminotetrahydropyran-3-ol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents. | General knowledge of amino alcohol hydrochlorides |

| pKa | The amine is expected to have a pKa in the range of 8.5-9.5, and the alcohol is expected to have a pKa > 14. (Predicted) | General knowledge |

| Melting Point | Not definitively reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. |

Synthesis and Manufacturing Considerations

The enantioselective synthesis of (3S,4R)-4-aminooxan-3-ol is a critical aspect of its utility. While a specific, detailed industrial synthesis is proprietary, a plausible and commonly employed strategy involves the stereoselective reduction of a corresponding amino ketone or the ring-opening of a suitable epoxide.

Representative Enantioselective Synthesis Pathway

A logical approach to the synthesis of (3S,4R)-4-aminooxan-3-ol could involve the following key steps, as illustrated in the workflow below. This proposed pathway is based on established chemical principles for the synthesis of similar chiral amino alcohols.

Figure 1: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Epoxidation: The initial epoxidation of a readily available starting material like dihydro-2H-pyran creates a key intermediate with two stereocenters. The choice of oxidizing agent can influence the stereochemical outcome.

-

Regio- and Stereoselective Epoxide Opening: The opening of the epoxide with an azide nucleophile is a critical step. The use of a Lewis acid can control the regioselectivity of the attack, and the inherent stereochemistry of the epoxide directs the stereochemical outcome of the resulting amino alcohol. The azide is a safe and efficient precursor to the amine.

-

Reduction of the Azide: The reduction of the azide to the primary amine is a standard and high-yielding transformation. Catalytic hydrogenation (H2, Pd/C) is often preferred for its clean reaction profile and ease of product isolation.

-

Hydrochloride Salt Formation: The formation of the hydrochloride salt is typically performed in the final step to improve the compound's stability, crystallinity, and handling properties.

Purification and Impurity Profile

Purification of the final product and intermediates is crucial to ensure high quality. Common purification techniques for amino alcohols include:

-

Crystallization: This is often the most effective method for obtaining highly pure material, especially for the hydrochloride salt.

-

Column Chromatography: Silica gel chromatography can be used to purify the free base, although care must be taken to avoid product streaking due to the basic nature of the amine. Using a mobile phase containing a small amount of a basic modifier like triethylamine can mitigate this. Ion-exchange chromatography can also be an effective purification method for amino-containing compounds[5].

Potential Impurities:

-

Diastereomeric Impurities: Incomplete stereoselectivity in the epoxide opening or other steps can lead to the formation of other stereoisomers.

-

Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification steps may be present in the final product.

-

By-products from Side Reactions: Incomplete reactions or side reactions can lead to the formation of various by-products.

Analytical Characterization

A robust set of analytical methods is required to confirm the identity, purity, and enantiomeric excess of this compound.

| Analytical Technique | Purpose | Expected Observations/Data |

| 1H NMR | Structural elucidation and confirmation | A complex pattern of signals in the aliphatic region corresponding to the protons on the tetrahydropyran ring. The chemical shifts and coupling constants would be consistent with the trans diaxial or diequatorial arrangement of the amino and hydroxyl groups. |

| 13C NMR | Structural confirmation | Signals corresponding to the five carbon atoms of the tetrahydropyran ring. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base (C5H11NO2, MW: 117.15)[6]. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (alcohol), N-H (amine), and C-O (ether) functional groups. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess | Separation of the (3S,4R) enantiomer from its (3R,4S) counterpart using a suitable chiral stationary phase. |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, Cl, and O should be in close agreement with the theoretical values for C5H12ClNO2. |

Protocol for Chiral HPLC Analysis (Representative)

The determination of enantiomeric purity is critical for any chiral building block. A representative HPLC method for the analysis of a chiral amino alcohol is provided below. This method would require optimization and validation for this compound.

Figure 2: A generalized workflow for the chiral HPLC analysis of an amino alcohol.

Method Parameters (to be optimized):

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for the separation of chiral amines and alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or butanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be added to improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary. Derivatization with a UV-active agent is an alternative strategy.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex molecules in drug discovery programs. The defined stereochemistry and the presence of versatile amino and hydroxyl functional groups allow for its incorporation into a wide range of molecular scaffolds.

The aminotetrahydropyran motif is found in a number of biologically active compounds. For instance, the structurally related (3S,4R)-3-fluorooxan-4-yl]amino moiety is a key component of a potent and selective inhibitor of a protein kinase developed for the treatment of cancer[7]. This highlights the importance of this specific stereochemical arrangement for achieving desired pharmacological activity.

The sp3-rich nature of the tetrahydropyran ring is increasingly sought after in modern drug discovery to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore new chemical space[8][9]. The amino and hydroxyl groups of (3S,4R)-4-aminooxan-3-ol provide convenient handles for further chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

This compound is classified as an irritant. Based on GHS classifications, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety and handling information.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry, coupled with the versatile reactivity of its amino and hydroxyl functional groups, makes it an attractive starting material for the synthesis of novel and complex therapeutic agents. While a comprehensive public dataset on all of its chemical and physical properties is still emerging, the foundational knowledge of its structure and the general principles of its synthesis and analysis provide a strong basis for its application in research. As the demand for stereochemically pure and three-dimensionally complex molecules in drug discovery continues to grow, the importance of chiral intermediates like this compound is set to increase.

References

- 1. This compound | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]

- 3. This compound | 1630815-44-9 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-4-Aminotetrahydropyran-3-ol | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran (oxane) scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth analysis of the compound's chemical identity, structure, and significance.

Part 1: Chemical Identity and Structure

A precise understanding of a molecule's nomenclature and structure is fundamental for unambiguous scientific communication and reproducibility.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The officially recognized IUPAC name for the compound is (3S,4R)-4-aminooxan-3-ol;hydrochloride [1].

An equally valid and frequently utilized systematic name is (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride [1][2]. The term "oxane" is the Hantzsch-Widman name for a six-membered saturated ring containing one oxygen atom, while "tetrahydropyran" is a more traditional name for the same heterocyclic system[3][4]. Both naming conventions are correct, with "oxane" being the preferred IUPAC name for the parent heterocycle. The "(3S,4R)" stereochemical descriptors define the absolute configuration of the two chiral centers at positions 3 and 4 of the oxane ring.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central oxane (tetrahydropyran) ring. An amino group (-NH2) is attached to the carbon at position 4, and a hydroxyl group (-OH) is attached to the carbon at position 3. The hydrochloride salt is formed by the protonation of the basic amino group.

The stereochemistry is crucial to the molecule's identity and its interactions with biological systems. The "(3S,4R)" designation indicates a trans relationship between the amino and hydroxyl groups.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | [1][5][6] |

| Molecular Weight | 153.61 g/mol | [1][5][6] |

| CAS Number | 1630815-44-9 | [2][5][7] |

| Canonical SMILES | C1COC--INVALID-LINK--O.Cl | [1] |

| InChIKey | GZXXMEFWSWRREY-TYSVMGFPSA-N | [1] |

Part 2: Synthesis and Reactivity

The synthesis of stereochemically pure aminotetrahydropyranols is a key challenge in organic synthesis. The methodologies employed often involve stereoselective reactions to control the relative and absolute stereochemistry of the amino and hydroxyl groups.

General Synthetic Strategies

The synthesis of functionalized tetrahydropyran scaffolds can be achieved through various methods, including the Prins cyclization[8][9]. This reaction involves the acid-catalyzed condensation of an alkene (or alcohol precursor) with an aldehyde. Asymmetric variations of the Prins cyclization have been developed to afford enantiomerically enriched tetrahydropyran derivatives.

Another common approach involves the derivatization of readily available chiral starting materials. For instance, chiral amino acids or carbohydrates can be converted through a series of transformations into the desired aminotetrahydropyranol structure[10].

A representative, though not specific to this exact isomer, synthetic route to an aminotetrahydropyran scaffold is outlined below:

Caption: Generalized synthetic workflow for chiral aminotetrahydropyranols.

Experimental Protocol: Conceptual Outline for Salt Formation

This is a generalized conceptual protocol. Specific reaction conditions may vary.

-

Dissolution: Dissolve the free base, (3S,4R)-4-aminooxan-3-ol, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Slowly add a stoichiometric amount of a solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: The solid product is isolated by filtration.

-

Purification: The collected solid is washed with a small amount of the cold organic solvent to remove any unreacted starting material or impurities.

-

Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Part 3: Applications in Drug Discovery and Development

The (3S,4R)-4-aminooxan-3-ol moiety is a valuable scaffold in the design of novel therapeutic agents. Its rigid conformation and defined stereochemistry allow for precise positioning of pharmacophoric features, which can lead to high-affinity interactions with biological targets.

Rationale for Use in Medicinal Chemistry

-

Sp3-Richness: The tetrahydropyran ring is an sp3-rich scaffold, which is a desirable feature in modern drug discovery as it often leads to improved solubility, metabolic stability, and reduced off-target effects compared to flat, aromatic systems.

-

Stereochemical Complexity: The presence of two defined chiral centers allows for the exploration of three-dimensional space, which can be critical for achieving high selectivity for a particular biological target.

-

Hydrogen Bonding Capabilities: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.

Potential Therapeutic Areas

While specific biological activity for this compound itself is not extensively documented in the public domain, related aminotetrahydropyran and amino-alcohol motifs are found in a wide range of biologically active molecules, including:

-

Antibacterial agents [11]

-

Antiviral agents

-

Central nervous system (CNS) agents [12]

-

Anticancer agents [13]

The incorporation of this specific scaffold into larger molecules could lead to the development of novel drugs in these and other therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its unique combination of a rigid heterocyclic core, defined stereochemistry, and versatile functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. This compound | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. Organic Nomenclature [www2.chemistry.msu.edu]

- 5. This compound | 1630815-44-9 [chemicalbook.com]

- 6. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]

- 7. appretech.com [appretech.com]

- 8. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydropyran synthesis [organic-chemistry.org]

- 10. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]

- 11. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (3S,4R)-4-aminooxan-3-ol hydrochloride, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the fundamental physicochemical properties, including its molecular formula and weight, and delves into its structural characteristics. While detailed, publicly available synthesis and application data remain sparse, this guide consolidates the existing knowledge and provides a framework for its potential utility as a key intermediate in the synthesis of complex pharmaceutical agents. The content herein is intended to serve as a foundational resource for scientists exploring the incorporation of this scaffold into novel molecular designs.

Core Molecular Attributes

This compound is a specific stereoisomer of an amino-substituted tetrahydropyran ring, presented as its hydrochloride salt. The precise stereochemistry, (3S,4R), is critical for its interaction with biological targets and dictates the three-dimensional architecture of larger molecules synthesized from it.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | PubChem[1], Appretech[2] |

| Molecular Weight | 153.61 g/mol | PubChem[1], Appretech[2] |

| CAS Number | 1630815-44-9 | Appretech[2], ChemicalBook[3] |

| IUPAC Name | (3S,4R)-4-aminooxan-3-ol;hydrochloride | PubChem[1] |

| Canonical SMILES | C1COC--INVALID-LINK--O.Cl | PubChem[1] |

Structural Representation

The structure of this compound is characterized by a saturated six-membered oxane (tetrahydropyran) ring. The stereochemistry dictates a trans relationship between the hydroxyl group at position 3 and the amino group at position 4.

Caption: 2D structure of this compound.

Synthesis and Chemical Landscape

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented in publicly accessible literature. However, its structure suggests it is a valuable chiral intermediate. The synthesis of related aminopurine compounds often involves chiral building blocks to achieve desired stereospecificity, which is crucial for therapeutic efficacy[4].

Conceptual Synthesis Workflow

The synthesis of such a molecule would logically proceed from a chiral starting material or involve an asymmetric synthesis step to establish the (3S,4R) stereocenters. A plausible, though speculative, workflow is outlined below. This workflow represents a common strategy in medicinal chemistry for accessing chiral amino alcohols.

Caption: Conceptual workflow for the synthesis of the target compound.

Trustworthiness Note: This proposed pathway is illustrative. The actual industrial synthesis may vary significantly and is often proprietary. The choice of reagents for each step would be critical to control stereochemistry and avoid side reactions. For instance, the epoxide opening (Step 2) is a classic method where the nucleophile (azide) attacks one of the carbons of the epoxide, and the regioselectivity and stereoselectivity are key considerations.

Applications in Drug Development

While specific drugs containing the (3S,4R)-4-aminooxan-3-ol moiety are not prominently disclosed, its structural motifs are highly relevant in medicinal chemistry. The tetrahydropyran ring is a common scaffold in drug design as it is a bioisostere of a cyclohexane ring but with improved solubility and metabolic properties. The trans-amino alcohol functionality is a key pharmacophore in many classes of drugs, including inhibitors of enzymes like kinases and proteases.

This compound serves as a chiral building block, meaning it is pre-synthesized with the correct stereochemistry and then incorporated into a larger, more complex active pharmaceutical ingredient (API). A patent for the preparation of certain aminopurine compounds, for example, utilizes a related fluorinated oxane derivative, highlighting the importance of this type of scaffold in the synthesis of modern therapeutics[4].

Analytical Characterization

For any research or development application, rigorous analytical characterization is mandatory.

Recommended Analytical Protocols

-

Purity Assessment (HPLC):

-

Column: Chiral stationary phase column (e.g., Chiralpak series) to confirm enantiomeric and diastereomeric purity. A reverse-phase C18 column can be used for chemical purity.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection (typically around 200-210 nm for a non-chromophoric compound) or an Evaporative Light Scattering Detector (ELSD).

-

Acceptance Criterion: Purity should typically be ≥97% for use in further synthetic steps[5][6].

-

-

Identity Confirmation (Mass Spectrometry & NMR):

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a parent ion peak corresponding to the free base ([M+H]⁺) at approximately m/z 118.1.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the protons on the tetrahydropyran ring. The coupling constants between protons on C3 and C4 will be indicative of their trans relationship.

-

¹³C NMR: Should show five distinct carbon signals, consistent with the molecular formula.

-

-

Safety and Handling

Based on available GHS classifications, this compound should be handled with appropriate precautions.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is under an inert atmosphere.

References

- 1. This compound | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. This compound | 1630815-44-9 [chemicalbook.com]

- 4. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 5. (3S,4S)-4-aminooxan-3-ol hydrochloride 97% | CAS: 1864003-03-1 | AChemBlock [achemblock.com]

- 6. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]

(3S,4R)-4-Aminooxan-3-ol Hydrochloride: A Chiral Scaffold for Modern Drug Discovery

(3S,4R)-4-aminooxan-3-ol hydrochloride is a key chiral building block in contemporary medicinal chemistry. Its structure, featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with vicinal amino and hydroxyl groups of a defined stereochemistry, makes it a valuable starting material for the synthesis of complex and biologically active molecules. This in-depth guide explores the likely rationale behind the design of this molecule, its stereoselective synthesis, and its potential applications in drug development.

The Rationale for Design: Seeking Favorable Drug-like Properties

The development of novel therapeutics often involves a journey of molecular design, where chemists seek to optimize the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The structural features of this compound suggest a deliberate design to incorporate desirable drug-like properties.

The oxane (tetrahydropyran) ring is a prevalent scaffold in many natural products and approved drugs.[1][2][3] Its saturated, sp3-hybridized nature provides a three-dimensional geometry that can lead to more specific interactions with biological targets compared to flat, aromatic rings. This can translate to improved potency and reduced off-target effects. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding characteristics.

The vicinal amino alcohol functionality is another critical pharmacophore.[4][5][6][7] This motif is found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators. The amino group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, allowing for ionic interactions. The adjacent hydroxyl group can also participate in hydrogen bonding, further anchoring the molecule to its target. The specific (3S,4R) stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a drug is active or has the desired therapeutic effect.[8][9][10]

The use of the hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds, facilitating their handling and formulation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1630815-44-9 |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Stereoselective Synthesis: Proposed Methodologies

While the specific historical synthesis of this compound is not extensively documented in public literature, several plausible stereoselective routes can be envisioned based on established synthetic methodologies for substituted tetrahydropyrans and vicinal amino alcohols. Below are two potential synthetic pathways.

Route 1: Sharpless Asymmetric Dihydroxylation and Ring Opening of an Epoxide

This route leverages the power of asymmetric catalysis to introduce the desired stereochemistry.

Experimental Protocol (Route 1):

-

Sharpless Asymmetric Dihydroxylation: Dihydropyran is treated with AD-mix-β to introduce two hydroxyl groups across the double bond, yielding (3R,4S)-oxane-3,4-diol with high enantioselectivity.

-

Selective Tosylation: The diol is selectively tosylated at one of the hydroxyl groups, typically the less sterically hindered one, using tosyl chloride in the presence of a base like pyridine.

-

Epoxidation: The resulting tosylated diol is treated with a base (e.g., sodium hydride) to induce intramolecular cyclization to form the corresponding epoxide.

-

Regioselective Azide Opening: The epoxide is opened regioselectively with an azide source, such as sodium azide, under controlled conditions to yield the azido alcohol.

-

Reduction: The azide group is reduced to the primary amine using a standard method like catalytic hydrogenation (H2 over Pd/C) or Staudinger reduction.

-

Salt Formation: The final amino alcohol is treated with hydrochloric acid to form the stable hydrochloride salt.

Route 2: Prins Cyclization and Stereoselective Amination

This approach involves the formation of the tetrahydropyran ring with a handle for subsequent stereocontrolled introduction of the amino group.

Experimental Protocol (Route 2):

-

Prins Cyclization: A suitable homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid to construct the 4-hydroxytetrahydropyran ring.[11]

-

Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Asymmetric Reductive Amination: The resulting tetrahydropyran-4-one is subjected to asymmetric reductive amination using a chiral auxiliary or a chiral catalyst to introduce the amino group and set the stereochemistry at the 4-position, while simultaneously reducing the ketone to the alcohol with the desired stereochemistry at the 3-position.

-

Deprotection: Any protecting groups used during the synthesis are removed under appropriate conditions.

-

Salt Formation: The final product is converted to its hydrochloride salt.

Applications in Drug Discovery

This compound is a versatile building block that can be incorporated into a wide range of drug candidates. Its bifunctional nature allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups. The hydroxyl group can be etherified, esterified, or used as a handle for further synthetic transformations.

The rigid, stereodefined scaffold of this molecule makes it particularly attractive for the design of inhibitors for enzymes such as kinases, proteases, and glycosidases, where precise positioning of functional groups is critical for potent and selective binding. Furthermore, its favorable physicochemical properties, such as increased sp3 character and the potential for improved solubility, align with current trends in drug design aimed at producing more effective and safer medicines.

Conclusion

While the specific historical account of the discovery of this compound remains largely within the confines of proprietary research, its molecular architecture speaks to a rational design process rooted in the principles of modern medicinal chemistry. As a chiral building block, it offers a valuable combination of a drug-like tetrahydropyran scaffold and a stereochemically defined vicinal amino alcohol pharmacophore. The plausible synthetic routes outlined in this guide, based on well-established and stereoselective methodologies, underscore its accessibility to the drug discovery community. The continued exploration and utilization of such well-designed chiral building blocks will undoubtedly fuel the development of the next generation of innovative therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4R)-4-aminooxan-3-ol hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (3S,4R)-4-aminooxan-3-ol hydrochloride

Foreword: From Molecule to Medicine

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is one of rigorous scientific scrutiny. Among the most fundamental and critical of these investigations are the characterization of its solubility and stability. For this compound, a molecule with the CAS Number 1630815-44-9, understanding these core physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful formulation, effective delivery, and patient safety are built.[1][2][3][4] Poor aqueous solubility can terminate the development of an otherwise promising candidate due to low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of this compound. It moves beyond simple protocols to explain the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and field-proven insights.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream. Therefore, a thorough understanding of its solubility profile, particularly as a function of pH, is essential.

The Principle: Thermodynamic Equilibrium Solubility

For pre-formulation and development, the most meaningful measure is thermodynamic solubility .[6] This is the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions of temperature and pressure.[6][7] The "shake-flask" method is the gold-standard technique for this determination and is recommended by multiple regulatory and scientific bodies.[8] We will focus on determining the pH-solubility profile, as this is critical for predicting behavior in the variable pH environments of the human gut.[8]

Experimental Protocol: pH-Dependent Thermodynamic Solubility

This protocol outlines the determination of solubility in aqueous buffers simulating the physiological pH range, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8]

Objective: To determine the equilibrium solubility of this compound at 37 ± 1 °C in buffers of pH 1.2, 4.5, and 6.8.[8]

Methodology:

-

Buffer Preparation:

-

Prepare three aqueous buffer systems: 0.1 N HCl for pH 1.2, an acetate buffer for pH 4.5, and a phosphate buffer for pH 6.8.[8] Verify the final pH of each buffer with a calibrated pH meter.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing each of the prepared buffers. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1 °C.[8]

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[5] Periodic sampling can be performed to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration of the supernatant through a 0.45 µm filter is a robust method.[9]

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method.

-

Analytical Method Development: A Critical Consideration

The structure of this compound lacks a significant chromophore, making direct quantification by UV-Vis spectrophotometry or standard HPLC-UV challenging. A common and effective strategy for such compounds is pre-column derivatization to attach a UV-active tag.

Proposed Method: Pre-Column Derivatization with Boc Anhydride followed by RP-HPLC.

-

Rationale: The primary amine group on the molecule can react with Di-tert-butyl dicarbonate (Boc anhydride) to form a Boc-protected amine. This derivative possesses UV absorption, allowing for sensitive detection. This approach has been successfully used for similar non-chromophoric amino hydrochlorides.[10]

-

Derivatization Step: React the sample solution with Boc anhydride in the presence of a mild base (e.g., triethylamine) in a suitable solvent like methanol. The reaction is typically rapid and proceeds at room temperature.[10]

-

HPLC Analysis: Analyze the derivatized sample using a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed at a wavelength around 210 nm.[10]

Data Presentation: Solubility Profile

The results of the solubility assessment should be summarized in a clear and concise table.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 (0.1 N HCl) | 37 | Data | Data |

| 4.5 (Acetate) | 37 | Data | Data |

| 6.8 (Phosphate) | 37 | Data | Data |

| Table 1: Hypothetical thermodynamic solubility data for this compound. |

Workflow Visualization

References

- 1. appretech.com [appretech.com]

- 2. This compound | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1630815-44-9 [chemicalbook.com]

- 4. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

Spectroscopic Data for (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (3S,4R)-4-aminooxan-3-ol hydrochloride, a key chiral building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies provided are grounded in established analytical practices, ensuring reproducibility and scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol , is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with hydroxyl and amino groups in a specific stereochemical arrangement.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and regulatory submissions in the drug development pipeline.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for the title compound. The choice of a deuterated solvent is critical; Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are suitable choices due to the compound's polarity and the need to exchange labile protons (hydroxyl and amine protons).

Workflow for NMR Data Acquisition:

Caption: A generalized workflow for the preparation, acquisition, and processing of NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The use of a spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.[2] Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon appears as a singlet.[3] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., D₂O at δ 4.79 ppm) or an internal standard like TMS (Tetramethylsilane).[4] Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the expected electronic effects within the molecule.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~3.8 - 4.0 | m | 1H | H-3 | Proton attached to the carbon bearing the hydroxyl group (CH-OH), deshielded by the electronegative oxygen. |

| ~3.6 - 3.8 | m | 2H | H-2ax, H-6ax | Axial protons on carbons adjacent to the ring oxygen, deshielded. |

| ~3.3 - 3.5 | m | 1H | H-4 | Proton attached to the carbon bearing the amino group (CH-NH₃⁺), deshielded by the positively charged nitrogen. |

| ~3.1 - 3.3 | m | 2H | H-2eq, H-6eq | Equatorial protons on carbons adjacent to the ring oxygen. |

| ~1.8 - 2.0 | m | 1H | H-5ax | Axial proton at C5. |

| ~1.5 - 1.7 | m | 1H | H-5eq | Equatorial proton at C5. |

Note: The signals for the -OH and -NH₃⁺ protons are typically not observed in D₂O due to rapid deuterium exchange.

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~75 - 80 | C-2, C-6 | Carbons adjacent to the ring oxygen, deshielded. |

| ~70 - 75 | C-3 | Carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |

| ~50 - 55 | C-4 | Carbon bearing the amino group, deshielded by the nitrogen atom. |

| ~30 - 35 | C-5 | Aliphatic carbon, least deshielded in the ring. |

The specific stereochemistry of (3S,4R) will influence the coupling constants (J-values) between adjacent protons, which can be determined from a high-resolution ¹H NMR spectrum. For example, the coupling constant between H-3 and H-4 would be expected to be in the range of a typical trans-diaxial or trans-diequatorial interaction, depending on the preferred chair conformation of the oxane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed. The ATR method is generally simpler and faster.

Workflow for FT-IR Data Acquisition (ATR):

Caption: A streamlined workflow for acquiring FT-IR data using the ATR technique.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Data Acquisition: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing and Cleanup: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant absorption bands. After analysis, thoroughly clean the ATR crystal.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of the hydrochloride will significantly influence the N-H stretching region.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3000-2800 | Strong, Broad | N-H stretch | Ammonium salt (-NH₃⁺) |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1600 & ~1500 | Medium | N-H bend | Ammonium salt (-NH₃⁺) |

| 1470-1450 | Medium | C-H bend (scissoring) | Aliphatic |

| 1260-1000 | Strong | C-O stretch | Alcohol and Ether |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state. The presence of strong, broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of an ammonium salt.[10][11][12] The strong C-O stretching band in the fingerprint region is indicative of the alcohol and the ether linkage of the oxane ring.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is the preferred method for polar, non-volatile compounds like this compound.[15][16]

Experimental Protocol for ESI-MS Analysis

This protocol describes the direct infusion of the sample into an ESI mass spectrometer.

Workflow for ESI-MS Data Acquisition:

Caption: A typical workflow for direct infusion ESI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a 50:50 mixture of methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation and signal intensity in positive ion mode.[17]

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-300).

-

Tandem MS (Optional): To obtain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, the free base form of the compound (C₅H₁₁NO₂) will be detected.

Table 4: Predicted ESI-MS Data

| m/z (amu) | Ion | Interpretation |

| 118.09 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₁₁NO₂). This is expected to be the base peak. |

| 100.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 88.08 | [M+H - CH₂O]⁺ | Potential fragmentation involving the oxane ring. |

The molecular weight of the free base, (3S,4R)-4-aminooxan-3-ol, is 117.15 g/mol . Therefore, the most prominent ion in the positive ESI mass spectrum will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 118.09. The high-resolution mass spectrum should confirm the elemental composition of this ion.

Common fragmentation pathways for cyclic amino alcohols in tandem MS include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and amine, or cleavage of the oxane ring.[18][19][20][21] The loss of water would result in a fragment ion at m/z 100.08.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, incorporating NMR, IR, and MS techniques, provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, based on fundamental principles of spectroscopy and analysis of related structures, serves as a reliable reference for researchers working with this important chiral building block. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development in the pharmaceutical sciences.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rsc.org [rsc.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. compoundchem.com [compoundchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. poseidon-scientific.com [poseidon-scientific.com]

- 16. uab.edu [uab.edu]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. whitman.edu [whitman.edu]

- 19. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanism of Action of (3S,4R)-4-aminooxan-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-4-aminooxan-3-ol hydrochloride is a synthetic, chiral small molecule featuring a substituted tetrahydropyran core. While direct pharmacological studies on this specific compound are not extensively published, its structural motifs are present in a variety of biologically active agents. This technical guide synthesizes the available information on structurally related compounds to postulate a plausible mechanism of action for this compound. Drawing parallels from established enzyme inhibitors, we will explore two primary hypothetical targets: Dipeptidyl Peptidase-4 (DPP-4) and Acetylcholinesterase (AChE). This document will delve into the theoretical underpinnings of these potential interactions, supported by structure-activity relationship (SAR) data from analogous compounds, and propose detailed experimental protocols to validate these hypotheses. The aim is to provide a comprehensive framework for researchers to initiate and advance the pharmacological investigation of this promising chemical entity.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule of interest due to its aminotetrahydropyran core, a scaffold that has been successfully incorporated into a range of therapeutic agents. The specific stereochemistry, (3S,4R), confers a defined three-dimensional arrangement of its functional groups—an amino group and a hydroxyl group—which are critical for potential interactions with biological macromolecules.

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental evaluation. Despite its availability from various chemical suppliers, a comprehensive understanding of its biological activity and mechanism of action remains elusive in the public domain. This guide aims to bridge this knowledge gap by proposing scientifically grounded hypotheses based on the established pharmacology of structurally analogous compounds.

Postulated Mechanism of Action I: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4]

Structural Rationale for DPP-4 Inhibition

Several marketed and investigational DPP-4 inhibitors feature a core heterocyclic structure that mimics the dipeptide substrate of the enzyme. The aminotetrahydropyran scaffold of this compound can plausibly fit into the active site of DPP-4. The key interactions are hypothesized to be:

-

Primary Amine Interaction: The amino group can form a salt bridge or hydrogen bond with key acidic residues in the S1 subsite of the DPP-4 active site, such as Glu205 and Glu206.

-

Hydroxyl Group Interaction: The hydroxyl group may engage in hydrogen bonding with residues in the S2 subsite, for instance, with the side chains of Tyr662 or Arg125.

-

Tetrahydropyran Ring: The oxane ring itself can establish van der Waals interactions within the hydrophobic regions of the active site.

The specific (3S,4R) stereochemistry is critical, as it dictates the precise orientation of the amino and hydroxyl groups, which must align appropriately with the binding pockets of the DPP-4 enzyme for effective inhibition.

Supporting Evidence from Structurally Related Compounds

Research on novel DPP-4 inhibitors has identified various tetrahydropyran analogs as potent and selective agents.[5] For instance, the incorporation of a trifluoromethyl group on the tetrahydropyran ring of omarigliptin was shown to enhance its pharmacokinetic profile while maintaining strong DPP-4 inhibitory activity.[1] This underscores the compatibility of the tetrahydropyran scaffold with the DPP-4 active site.

Proposed Signaling Pathway: DPP-4 Inhibition

Caption: Postulated DPP-4 inhibition pathway of this compound.

Postulated Mechanism of Action II: Acetylcholinesterase (AChE) Inhibition

An alternative hypothesis is that this compound acts as an inhibitor of Acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating its action at the synapse.[6] Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[7][8]

Structural Rationale for AChE Inhibition

The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[9] The structural features of this compound suggest potential interactions within this active site:

-

Cationic Amine Interaction: The protonated amino group can form a cation-π interaction with the aromatic side chain of tryptophan (Trp84) in the CAS, a key interaction for many AChE inhibitors.

-

Hydrogen Bonding: The hydroxyl group and the ether oxygen of the tetrahydropyran ring could form hydrogen bonds with residues lining the active site gorge, such as those in the acyl pocket or the oxyanion hole.

-

Scaffold Orientation: The tetrahydropyran ring provides a rigid scaffold that can position the key interacting groups in an optimal orientation for binding.

Supporting Evidence from Structurally Related Compounds

While direct analogs are not abundant in the literature, the principle of small, cyclic amine-containing molecules acting as AChE inhibitors is well-established. For instance, derivatives of tetrahydroacridine are known AChE inhibitors.[10] The fundamental interactions of a cationic center and hydrogen bond donors/acceptors within a constrained scaffold are common features of many AChE inhibitors.

Proposed Signaling Pathway: AChE Inhibition

Caption: Postulated AChE inhibition pathway of this compound.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro and computational experiments are proposed.

In Vitro Enzyme Inhibition Assays

4.1.1. DPP-4 Inhibition Assay

-

Principle: A fluorogenic assay to measure the inhibition of recombinant human DPP-4.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Create a serial dilution of the compound to determine the IC50 value.

-

In a 96-well plate, add recombinant human DPP-4 enzyme to each well.

-

Add the different concentrations of the test compound or a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

4.1.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: A colorimetric assay based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add AChE from electric eel or human erythrocytes.

-

Add the test compound at various concentrations or a known AChE inhibitor (e.g., donepezil) as a positive control.

-

Pre-incubate for 15 minutes at 37°C.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

Computational Modeling and Docking Studies

4.2.1. Molecular Docking Workflow

-

Objective: To predict the binding mode and affinity of this compound to the active sites of DPP-4 and AChE.

-

Workflow:

-

Protein Preparation: Obtain the crystal structures of human DPP-4 (e.g., PDB ID: 1X70) and human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of (3S,4R)-4-aminooxan-3-ol and perform energy minimization.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined active site of each protein.

-

Analysis: Analyze the predicted binding poses, interactions (hydrogen bonds, hydrophobic interactions, etc.), and docking scores to evaluate the binding affinity and plausibility of the binding mode.

-

Caption: A generalized workflow for molecular docking studies.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed mechanisms of action provide a foundation for further chemical exploration. Should this compound demonstrate activity against either DPP-4 or AChE, a systematic SAR study would be the logical next step.

| Moiety | Position | Potential Modifications | Expected Impact on Activity |

| Amino Group | C4 | Acylation, Alkylation, Conversion to guanidine | Altering basicity and hydrogen bonding capacity to probe S1 pocket interactions. |

| Hydroxyl Group | C3 | Etherification, Esterification, Inversion of stereochemistry | Modulating hydrogen bonding potential and exploring the S2 pocket. |

| Tetrahydropyran Ring | - | Substitution with fluoro or methyl groups, Ring modification (e.g., to piperidine) | Enhancing pharmacokinetic properties and exploring additional hydrophobic interactions. |

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, this technical guide provides a robust theoretical framework based on the pharmacology of structurally related compounds. The postulated inhibition of DPP-4 and AChE are both plausible and testable hypotheses. The detailed experimental protocols and computational workflows outlined herein offer a clear path for researchers to elucidate the biological activity of this molecule. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of novel, more potent, and selective enzyme inhibitors.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Effects of the novel acetylcholinesterase inhibitor N-octyl-1,2,3, 4-tetrahydro-9-aminoacridine on locomotor activity and avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for (3S,4R)-4-aminooxan-3-ol hydrochloride

Abstract

(3S,4R)-4-aminooxan-3-ol hydrochloride is a small molecule characterized by a substituted tetrahydropyran (oxane) core.[1][2] Publicly available information regarding its biological activity is limited, presenting a classic challenge in early-stage drug discovery: how to elucidate the mechanism of action and identify the molecular targets of a novel chemical entity. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological targets of this, or any structurally similar, novel compound. We will detail an integrated strategy that combines computational prediction, broad-based phenotypic screening, and state-of-the-art chemical proteomics for target deconvolution and validation. Each section is designed to provide not only procedural steps but also the strategic rationale behind these experimental choices, ensuring a self-validating and robust investigative workflow.

Introduction: The Challenge of a Novel Chemical Entity

The compound this compound belongs to the class of amino-tetrahydropyran derivatives.[1][2][3] While the tetrahydropyran moiety is a common scaffold in a wide range of bioactive natural products and synthetic drugs, and pyran derivatives have shown diverse pharmacological activities including antiproliferative and neuroprotective effects, specific data for this particular stereoisomer is not prevalent in current literature.[4][5] This lack of pre-existing knowledge necessitates a "forward pharmacology" or "phenotypic drug discovery" (PDD) approach.[6] Unlike target-based discovery, which starts with a known protein, PDD begins by identifying a compound that produces a desired biological effect in a cellular or organismal model and then works backward to identify the molecular target(s) responsible for that effect.[6][7][8][9] This methodology is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[8][10]

This guide will outline a multi-pronged strategy to navigate this process, beginning with in silico hypothesis generation and moving through progressively more complex biological systems to identify and validate targets.

Foundational Strategy: An Integrated Approach to Target Identification

The core directive for elucidating the biological targets of a novel compound like this compound is to employ orthogonal methods that can cross-validate findings. Our proposed workflow integrates three key pillars:

-

Computational Target Prediction: Leveraging the compound's structure to predict potential protein interactions based on similarity to known ligands.

-

Phenotypic Screening: Assessing the compound's effect across a diverse range of disease-relevant cellular models to uncover its functional fingerprint.

-

Target Deconvolution & Validation: Employing advanced proteomic techniques to directly identify binding partners and confirming these interactions with downstream functional assays.

This integrated workflow is designed to maximize the probability of success by building a comprehensive biological profile of the compound.

Caption: Integrated workflow for target identification.

Phase I: Computational Target Prediction

The initial, and most resource-efficient, step is to use computational methods to predict potential targets. This is a hypothesis-generating phase that guides subsequent experimental design.[11] The principle behind this "ligand-based" approach is that structurally similar molecules often bind to similar protein targets.[12]

Recommended Platforms

Web-based servers provide accessible and powerful tools for this purpose. A primary recommendation is SwissTargetPrediction , which compares the 2D and 3D similarity of a query molecule against a database of known active compounds to predict the most probable macromolecular targets.[12][13]

Experimental Protocol: In Silico Target Prediction

-

Obtain SMILES String: Convert the chemical structure of (3S,4R)-4-aminooxan-3-ol into its SMILES (Simplified Molecular-Input Line-Entry System) format. The SMILES for this compound is C1COC--INVALID-LINK--O.[2]

-

Query Submission: Input the SMILES string into the SwissTargetPrediction web server.

-

Analyze Results: The output will be a ranked list of potential protein targets, classified by protein family (e.g., kinases, G-protein coupled receptors, ion channels). The results include a probability score for each prediction.[12]

-

Hypothesis Formulation: Synthesize the list of predicted targets to form initial hypotheses. Given the frequent role of similar scaffolds in modulating key signaling pathways, pay close attention to predictions within large, druggable families like kinases, G-protein coupled receptors (GPCRs), and ion channels.[14][15][16]

| Predicted Target Class | Rationale for Prioritization | Potential Therapeutic Areas |

| Protein Kinases | Largest enzyme family and a major focus of drug discovery, implicated in nearly all aspects of cell biology.[16] | Oncology, Immunology, Inflammation |

| GPCRs | Largest family of membrane proteins and the target of approximately 40% of all modern medicinal drugs.[17][18] | CNS disorders, Cardiovascular disease, Metabolism |

| Ion Channels | Critical for cellular communication and excitability; key targets in neurology and cardiology.[19] | Pain, Epilepsy, Cardiac Arrhythmias |

| Nuclear Receptors | Ligand-activated transcription factors that regulate gene expression. | Endocrinology, Inflammation, Cancer |

| Transporters | Mediate the movement of ions, small molecules, and macromolecules across biological membranes. | Metabolism, CNS disorders |

Table 1: Prioritization of Computationally Predicted Target Classes.

Phase II: Unbiased Phenotypic Screening

While computational predictions are valuable, they are based on known interactions and may miss truly novel targets. Phenotypic screening provides an unbiased approach to discover the compound's functional effects within a complex biological system.[6][7][8] This involves testing the compound across a panel of cell-based assays that model various diseases or biological processes.[10]

High-Content Screening (HCS)

High-content screening is a powerful phenotypic method that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health).[6][10] This provides a rich, multi-dimensional "fingerprint" of the compound's activity.

Experimental Protocol: Cell-Based Phenotypic Screening

-